molecular formula C14H21BrN4O2 B2439313 8-Bromo-3-methyl-7-octyl-3,7-dihydro-purine-2,6-dione CAS No. 304446-04-6

8-Bromo-3-methyl-7-octyl-3,7-dihydro-purine-2,6-dione

Cat. No.: B2439313
CAS No.: 304446-04-6
M. Wt: 357.252
InChI Key: NBJDLJLRNKFWOH-UHFFFAOYSA-N
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Description

8-Bromo-3-methyl-7-octyl-3,7-dihydro-purine-2,6-dione is a synthetic compound belonging to the purine family It is characterized by the presence of a bromine atom at the 8th position, a methyl group at the 3rd position, and an octyl chain at the 7th position of the purine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-Bromo-3-methyl-7-octyl-3,7-dihydro-purine-2,6-dione typically involves the following steps:

    Alkylation: The methyl group at the 3rd position can be introduced using methyl iodide or methyl bromide in the presence of a base such as potassium carbonate.

    Octylation: The octyl chain at the 7th position can be introduced through a nucleophilic substitution reaction using octyl bromide or octyl chloride in the presence of a base like sodium hydride or potassium tert-butoxide.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization, column chromatography, and high-performance liquid chromatography (HPLC) are employed to obtain the desired purity.

Chemical Reactions Analysis

Types of Reactions

8-Bromo-3-methyl-7-octyl-3,7-dihydro-purine-2,6-dione can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom at the 8th position can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation and Reduction: The purine ring can undergo oxidation and reduction reactions, leading to the formation of different oxidation states and derivatives.

    Hydrolysis: The compound can undergo hydrolysis under acidic or basic conditions, leading to the cleavage of the octyl chain or the purine ring.

Common Reagents and Conditions

    Substitution: Nucleophiles like amines, thiols, or alkoxides in the presence of a base such as sodium hydride or potassium tert-butoxide.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.

    Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.

Major Products Formed

    Substitution: Formation of substituted purine derivatives.

    Oxidation: Formation of oxidized purine derivatives.

    Reduction: Formation of reduced purine derivatives.

    Hydrolysis: Cleavage products of the octyl chain or the purine ring.

Scientific Research Applications

8-Bromo-3-methyl-7-octyl-3,7-dihydro-purine-2,6-dione has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of other purine derivatives and as a reagent in organic synthesis.

    Biology: Studied for its potential effects on cellular processes and as a tool for investigating purine metabolism.

    Medicine: Explored for its potential therapeutic applications, including as an anti-cancer agent or as a modulator of purine receptors.

    Industry: Utilized in the development of new materials and as a component in chemical manufacturing processes.

Mechanism of Action

The mechanism of action of 8-Bromo-3-methyl-7-octyl-3,7-dihydro-purine-2,6-dione involves its interaction with purine receptors and enzymes involved in purine metabolism. The bromine atom and the octyl chain may enhance its binding affinity and selectivity towards specific molecular targets. The compound may modulate the activity of enzymes such as xanthine oxidase or adenosine deaminase, leading to alterations in purine levels and signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    8-Bromo-3-methyl-xanthine: Similar structure but lacks the octyl chain.

    8-Bromo-7-(2-butynyl)-3-methyl-3,7-dihydro-1H-purine-2,6-dione: Similar structure but has a butynyl group instead of an octyl chain.

    8-Bromo-3,7-dimethyl-3,7-dihydro-1H-purine-2,6-dione: Similar structure but has an additional methyl group at the 7th position.

Uniqueness

8-Bromo-3-methyl-7-octyl-3,7-dihydro-purine-2,6-dione is unique due to the presence of the octyl chain, which may confer distinct physicochemical properties and biological activities compared to other similar compounds. The octyl chain may enhance its lipophilicity, membrane permeability, and binding affinity towards specific molecular targets.

Properties

IUPAC Name

8-bromo-3-methyl-7-octylpurine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21BrN4O2/c1-3-4-5-6-7-8-9-19-10-11(16-13(19)15)18(2)14(21)17-12(10)20/h3-9H2,1-2H3,(H,17,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NBJDLJLRNKFWOH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCN1C2=C(N=C1Br)N(C(=O)NC2=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21BrN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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